molecular formula C16H21NO4 B2670672 3-[1-(Phenylmethoxycarbonylamino)cyclopentyl]propanoic acid CAS No. 2287341-35-7

3-[1-(Phenylmethoxycarbonylamino)cyclopentyl]propanoic acid

Cat. No. B2670672
CAS RN: 2287341-35-7
M. Wt: 291.347
InChI Key: RYNUTFTUUKOGBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(Phenylmethoxycarbonylamino)cyclopentyl]propanoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. GABA is the major inhibitory neurotransmitter in the central nervous system, and its dysregulation has been implicated in a variety of neurological and psychiatric disorders. Therefore, CPP-115 has been studied for its potential therapeutic applications in these conditions.

Mechanism of Action

3-[1-(Phenylmethoxycarbonylamino)cyclopentyl]propanoic acid works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases GABA levels in the brain, which can have a calming and inhibitory effect on neural activity.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in the brain and to reduce seizure activity in animal models of epilepsy. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of 3-[1-(Phenylmethoxycarbonylamino)cyclopentyl]propanoic acid is its potency and selectivity for GABA aminotransferase, which makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for research on 3-[1-(Phenylmethoxycarbonylamino)cyclopentyl]propanoic acid. One area of interest is the development of more potent and selective inhibitors of GABA aminotransferase, which could have even greater therapeutic potential. Another area of interest is the investigation of the long-term effects of this compound on GABA levels and neural activity in the brain. Finally, the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder, warrant further investigation.

Synthesis Methods

3-[1-(Phenylmethoxycarbonylamino)cyclopentyl]propanoic acid can be synthesized through a multi-step process involving the reaction of cyclopentanone with phenylhydrazine, followed by the reaction of the resulting hydrazone with ethyl chloroacetate. The resulting intermediate is then reacted with diethyl malonate and hydrolyzed to yield this compound.

Scientific Research Applications

3-[1-(Phenylmethoxycarbonylamino)cyclopentyl]propanoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, this compound has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic and antidepressant effects.

properties

IUPAC Name

3-[1-(phenylmethoxycarbonylamino)cyclopentyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c18-14(19)8-11-16(9-4-5-10-16)17-15(20)21-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNUTFTUUKOGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CCC(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.